molecular formula C13H9ClN2S B2876915 5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine CAS No. 344281-59-0

5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine

Cat. No. B2876915
CAS RN: 344281-59-0
M. Wt: 260.74
InChI Key: ITCQVUUKVAKJIV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine, also known as “S-Pyrimidine”, is a small molecule that has been studied for its potential to be used as a therapeutic agent. It is a synthetic compound that has been found to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-cancer activities. The purpose of

Scientific Research Applications

Antimalarial Drug Research

Research on antimalarial drugs has investigated the structural, bonding, and spectral analysis of pyrimidine derivatives. For instance, an antimalarial drug featuring a pyrimidine structure underwent extensive study using spectroscopic methods alongside computational analysis to understand its molecular geometry and potential for hydrogen bonding, which is crucial for its effectiveness against malaria. This study underscores the importance of pyrimidine derivatives in developing therapeutic agents against malaria, highlighting their docking capabilities in the active sites of target enzymes (Sherlin et al., 2018).

Synthesis and Spectral Characterization

The synthesis and characterization of pyrimidine derivatives have been a significant area of research, demonstrating the chemical versatility and potential biological interest of these compounds. For example, studies have focused on amino-substituted furanopyrimidines and styrylpyrimidines, indicating their relevance in developing pharmacologically active molecules. These works highlight the synthetic pathways and potential biological activities of pyrimidine derivatives, contributing to the broader field of medicinal chemistry and drug development (Campaigne et al., 1970).

Biological and Pharmacological Activities

Pyrimidine derivatives have been explored for their wide range of biological activities. For instance, studies have examined the synthesis, crystal structure, and biological evaluation of novel 5-hydroxymethylpyrimidines. These compounds were evaluated for their cytotoxic properties against various cancer cell lines, highlighting their potential as anticancer agents. Furthermore, antimicrobial activity tests against bacteria and fungi demonstrated the broad spectrum of biological activities exhibited by pyrimidine derivatives, showcasing their potential in developing new antimicrobial and anticancer drugs (Stolarczyk et al., 2021).

Antioxidant Properties

The exploration of the antioxidant properties of pyrimidine derivatives indicates their potential in developing therapeutic agents targeting oxidative stress-related diseases. Research on novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes revealed promising antioxidant activity, comparing favorably with standard antioxidants. This study demonstrates the therapeutic potential of pyrimidine derivatives in managing conditions associated with oxidative stress, contributing to the ongoing search for effective antioxidant compounds (Rani et al., 2012).

properties

IUPAC Name

5-(4-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQVUUKVAKJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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